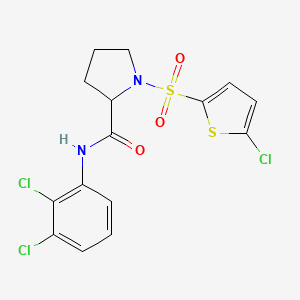methanone CAS No. 67534-85-4](/img/structure/B2748579.png)
[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring and a chlorophenyl group attached to the methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone typically involves the bromination of a benzofuran derivative followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Friedel-Crafts acylation involves the reaction of the brominated benzofuran with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-1-benzofuran-2-ylmethanone can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or enzymes. This interaction can lead to the inhibition or modulation of the activity of these proteins or enzymes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
Comparison:
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the bromomethyl group, making it more reactive in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMSCCVBGOHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
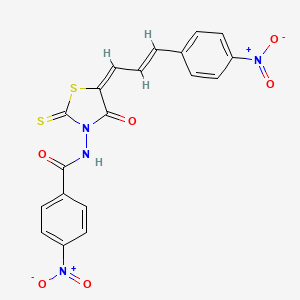
![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)
![N-(3-acetylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2748502.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2748507.png)
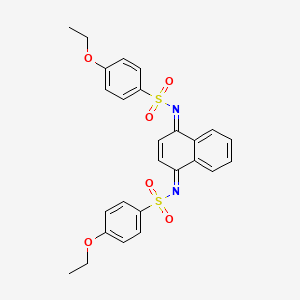
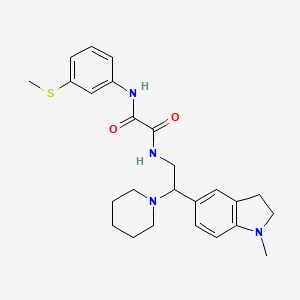


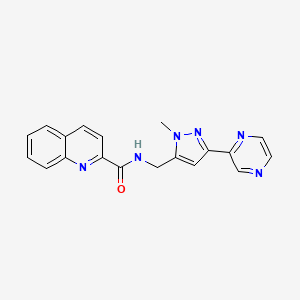
![Tert-butyl 3-[4-(aminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate hydrochloride](/img/structure/B2748518.png)
